N'-cycloheptyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide
Description
N'-cycloheptyl-N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide is a synthetic organic compound featuring a central 2-methylphenyl scaffold substituted at the 5-position with a 1,1-dioxo-1λ⁶,2-thiazolidinyl moiety. The ethanediamide (oxalamide) group bridges the phenyl ring to a cycloheptyl substituent, conferring unique steric and electronic properties.
Properties
IUPAC Name |
N-cycloheptyl-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-14-9-10-16(22-11-6-12-27(22,25)26)13-17(14)21-19(24)18(23)20-15-7-4-2-3-5-8-15/h9-10,13,15H,2-8,11-12H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJXIQMKIPECLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of a thiazolidine derivative with an appropriate amine under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-cycloheptyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
The compound is compared below with two structurally related derivatives: BG15272 (1-(2,5-difluorophenyl)-N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]methanesulfonamide) and BG01785 (N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide).
Structural and Physicochemical Properties
Key Observations:
Steric Effects : The cycloheptyl group in the target compound introduces significant steric bulk compared to the smaller 2,5-difluorophenyl (BG15272) and 4-methoxyphenyl (BG01785) groups. This may reduce solubility but enhance membrane permeability .
BG01785’s 4-methoxyphenyl group is electron-donating, which may enhance π-π stacking with aromatic residues in biological targets.
Molecular Weight : The target compound (~413 g/mol) falls between BG01785 (374 g/mol) and BG15272 (416 g/mol), suggesting a balance between size and bioavailability.
Hypothesized Pharmacological Implications
- Target Binding : The ethanediamide group’s hydrogen-bonding capacity may confer selectivity for enzymes or receptors with polar active sites, distinguishing it from BG15272 (sulfonamide) and BG01785 (acetamide).
- ADME Profile : The cycloheptyl group’s lipophilicity may enhance blood-brain barrier penetration relative to BG01785 but could reduce aqueous solubility compared to BG15272’s fluorine substituents.
- Metabolic Stability : The thiazolidinyl-dioxide moiety (common to all three compounds) is resistant to oxidative metabolism, suggesting shared metabolic stability .
Biological Activity
N'-cycloheptyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 324.45 g/mol. The structure features a thiazolidine ring, which is known for various biological activities.
Antioxidant Properties
Research indicates that compounds containing thiazolidine moieties exhibit significant antioxidant activity. The dioxo-thiazolidine structure can scavenge free radicals, thus potentially reducing oxidative stress in biological systems. This property may contribute to its therapeutic effects in conditions associated with oxidative damage.
Antimicrobial Activity
Preliminary studies suggest that this compound demonstrates antimicrobial properties against various bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes and inhibition of metabolic pathways.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses in vitro. It appears to modulate cytokine production, which could be beneficial in treating inflammatory diseases. Further studies are needed to elucidate the specific pathways involved.
The biological activity of this compound is largely attributed to its interaction with cellular targets involved in oxidative stress and inflammation. The thiazolidine component may facilitate the binding to specific receptors or enzymes, leading to altered signaling pathways that mediate these effects.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
